2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-6-2-3-10-7-9(8-12(14)15)4-5-11(10)13/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRHKYZSJBGPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30199-70-3 | |
| Record name | 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . The resulting product can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
*Inferred; †Calculated based on ester derivative; ‡Not explicitly provided in evidence.
Key Observations:
Functional Group Impact: The acetic acid moiety in the target compound enhances hydrophilicity compared to the methyl ester derivative (), which may improve solubility in aqueous systems for drug formulations.
Heterocyclic Variations: Replacement of the tetrahydroquinoline core with quinoxaline () or isoquinoline () alters electronic properties and bioactivity profiles.
Synthetic Utility: The methyl ester derivative (CAS 5622-50-4) is commercially available in high purity (American Elements), suggesting its role as a synthetic intermediate . 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) serves as a precursor for further functionalization, such as introducing acetic acid groups .
Table 2: Comparative Physicochemical Data
Biological Activity
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight: 205.25 g/mol
- Structure: The compound features a tetrahydroquinoline moiety linked to an acetic acid group, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The carboxylic acid group may enable the compound to inhibit key enzymes involved in various metabolic pathways. This interaction can lead to altered cellular responses and has implications for treating diseases where enzyme activity is dysregulated.
- Receptor Binding: Preliminary studies suggest that this compound may interact with neurotransmitter receptors such as dopamine and serotonin receptors, potentially modulating neurotransmitter systems.
- Signal Transduction: The compound may affect intracellular signaling pathways that regulate various biological processes, contributing to its anti-inflammatory and neuroprotective effects .
Anti-inflammatory Effects
Research indicates that compounds related to tetrahydroquinoline structures possess anti-inflammatory properties. Specifically, studies have shown that derivatives can inhibit the production of pro-inflammatory mediators in cell models .
| Compound | IC₅₀ (µM) | Effect |
|---|---|---|
| HSR1101 | <30 | Potent suppression of TNF-α |
| HSR1102 | <30 | Potent suppression of TNF-α |
| HSR1105 | 40–80 | Mild inhibition of IL-6 |
Neuroprotective Potential
The tetrahydroquinoline scaffold is associated with neuroprotective effects. The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation.
Study on Neuroprotection
In a study examining the effects of various tetrahydroquinoline derivatives on neuronal cell lines, this compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in vitro .
Anticancer Activity
Another area of research has focused on the anticancer properties of tetrahydroquinoline derivatives. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
